N-[3-(dimethylamino)propyl]-3-nitro-4-(piperidin-1-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-nitro-4-piperidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-18(2)10-6-9-17-25(23,24)14-7-8-15(16(13-14)20(21)22)19-11-4-3-5-12-19/h7-8,13,17H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXZLUOCPSVAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-3-nitro-4-(piperidin-1-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C16H26N4O4S
- Molecular Weight : 370.47 g/mol
- IUPAC Name : N-[3-(dimethylamino)propyl]-3-nitro-4-piperidin-1-ylbenzenesulfonamide
- PubChem CID : 4858332
Sulfonamides, including the compound , typically exert their biological effects through the inhibition of specific enzymes or pathways. The nitro group and sulfonamide moiety may contribute to its interaction with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a study demonstrated that certain sulfonamide compounds exhibit significant cytotoxic effects against breast cancer (MDA-MB-468) and leukemia cell lines with IC50 values ranging from 1.48 to 4.51 µM under hypoxic conditions . The compound's mechanism involves cell cycle arrest and induction of apoptosis, indicated by increased levels of cleaved caspases 3 and 9.
2. Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure. A study involving various benzenesulfonamide derivatives showed that certain compounds could decrease perfusion pressure in a time-dependent manner . This suggests potential therapeutic applications in cardiovascular diseases.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled experiment, this compound was tested against cancer cell lines. The results indicated substantial inhibition of cell proliferation with a notable apoptotic effect, suggesting its viability as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 | 1.48 | Cell cycle arrest in G0-G1 and S phases |
| CCRF-CM | 4.51 | Induction of apoptosis |
Case Study 2: Cardiovascular Impact
A study assessed the impact of various benzenesulfonamides on perfusion pressure using an experimental design involving control and treated groups. The results demonstrated that certain derivatives significantly altered perfusion pressure, indicating their potential role in managing cardiovascular conditions.
| Group | Compound | Dose (nM) | Observed Effect |
|---|---|---|---|
| Control | Krebs-Henseleit solution only | - | Baseline perfusion pressure |
| Treatment | This compound | 0.001 | Significant reduction in pressure |
Research Findings
Multiple studies have focused on the biological activity of similar sulfonamide compounds, reinforcing the notion that structural modifications can lead to enhanced bioactivity. The insertion of cyclic linkers has been shown to improve anticancer efficacy significantly .
Comparison with Similar Compounds
Triazine-Based Sulfonamides
Desai et al. (2016) synthesized 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which share the piperidinyl and sulfonamide motifs but incorporate a triazine core . Key differences include:
- Activity : These triazine derivatives demonstrated antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL), attributed to the triazine-pyrimidine synergy. The target compound’s lack of a triazine ring may limit similar efficacy.
- Structural Flexibility : The triazine core allows for modular substitution, whereas the nitro group in the target compound may restrict conformational flexibility.
Bcl-2 Inhibitors (Apoptosis Regulators)
A structurally related Bcl-2 inhibitor, N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide, shares the nitro group, sulfonamide, and dimethylamino-propyl chain . Key comparisons:
- Target Specificity : This analog binds Bcl-2-like proteins (Bcl-2: IC₅₀ < 10 nM), while the target compound’s mechanism remains uncharacterized.
- Substituent Impact : The phenylsulfanyl group in the analog enhances hydrophobic interactions with Bcl-2, suggesting that the target compound’s simpler structure may lack comparable binding affinity.
ABT-737 and Venetoclax (Cytotoxic Agents)
ABT-737 and venetoclax (ABT-199) are benzamide derivatives with piperazinyl and sulfonamide groups. Both induce apoptosis via Bcl-2 inhibition . Comparisons include:
- Nitro Group Role : The nitro group in ABT-737 stabilizes the sulfonamide-phenyl interaction, a feature shared with the target compound. However, ABT-737’s extended hydrophobic substituents (e.g., biphenyl) enhance target engagement, which the target compound lacks.
Perfluorinated Sulfonamides
Perfluorinated analogs like N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide (CAS: 68555-78-2) exhibit high hydrophobicity and chemical stability due to fluorine substituents . Contrasts include:
- Physicochemical Properties : Fluorination increases logP (e.g., 3.8 vs. ~1.5 for the target compound), impacting membrane permeability.
- Applications : Perfluorinated variants are used as surfactants or materials, whereas the target compound’s nitro and piperidinyl groups suggest biological targeting.
Biphenylamine Derivatives
Compounds 31–33 from feature biphenyl cores with piperidinyl and dimethylamino-propyl groups but lack sulfonamide and nitro moieties . Differences include:
- Synthesis Yields : The target compound’s synthesis data are unavailable, but analogs 31–33 were synthesized in 30–47% yields.
Data Tables
Table 1: Structural and Functional Comparison
Q & A
What are the key synthetic strategies for preparing N-[3-(dimethylamino)propyl]-3-nitro-4-(piperidin-1-yl)benzene-1-sulfonamide?
Basic
The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reaction of a nitro-substituted benzene sulfonyl chloride with 3-(dimethylamino)propylamine under basic conditions (e.g., pyridine or triethylamine) in solvents like dichloromethane or tetrahydrofuran (THF) .
- Piperidine substitution : Introduction of the piperidin-1-yl group via nucleophilic aromatic substitution (SNAr) at the 4-position of the benzene ring, requiring elevated temperatures (80–100°C) and polar aprotic solvents like dimethylformamide (DMF) .
- Catalytic optimization : Use of palladium catalysts or phase-transfer agents to enhance coupling efficiency, as seen in analogous sulfonamide syntheses .
Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
How is the structural integrity of this sulfonamide confirmed post-synthesis?
Basic
Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., nitro group at C3, piperidine at C4) and dimethylamino-propyl chain connectivity .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peaks matching calculated values) .
- X-ray crystallography : For unambiguous 3D structural determination, as demonstrated for related sulfonamides in crystallographic studies .
How do structural modifications at the piperidine moiety influence biological activity?
Advanced
Structure-activity relationship (SAR) studies reveal:
- Methyl vs. methoxy substitution : Replacing the 4-methyl group on piperidine with methoxy alters steric and electronic properties, impacting receptor binding. For example, methoxy derivatives may exhibit reduced enzyme inhibition due to increased polarity .
- Heterocyclic variations : Pyrimidine or pyridazine rings (vs. piperidine) can shift selectivity toward different biological targets, as seen in comparative docking studies .
- Substituent positioning : 3-Methylpiperazine analogs show enhanced solubility but reduced membrane permeability, affecting pharmacokinetics .
What analytical approaches resolve contradictions in bioactivity data across different studies?
Advanced
Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized assays : Replicating experiments under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
- Purity reassessment : Using HPLC with dual-wavelength detection to rule out interference from byproducts .
- Statistical rigor : Applying ANOVA and post-hoc tests (e.g., Fisher’s PLSD) to validate significance thresholds (p < 0.05) across replicates .
What computational methods predict the binding interactions of this compound with biological targets?
Advanced
Computational workflows involve:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., Bcl-2 family proteins), using PDB structures (e.g., 3HKC) for accuracy .
- Molecular dynamics (MD) simulations : Assessing binding stability over 100-ns trajectories in explicit solvent models .
- Quantitative structure-activity relationship (QSAR) : Regression models correlating electronic descriptors (e.g., Hammett constants) with inhibitory potency .
How can reaction conditions be optimized to improve yield in the sulfonamide coupling step?
Advanced
Optimization strategies include:
- Solvent selection : THF or DMF enhances nucleophilicity of the amine group compared to less polar solvents .
- Catalyst screening : Palladium on carbon (Pd/C) or copper(I) iodide accelerates coupling in Ullmann-type reactions .
- Design of experiments (DoE) : Response surface methodology to balance temperature (60–120°C), stoichiometry, and reaction time .
What are the recommended protocols for purifying this compound?
Basic
Purification methods include:
- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) to separate polar byproducts .
- Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals .
- Preparative HPLC : C18 columns with acetonitrile/water mobile phases for final polishing .
How does the nitro group's electronic nature affect the compound's reactivity and interactions?
Advanced
The nitro group (-NO):
- Electron-withdrawing effect : Activates the benzene ring for electrophilic substitution at specific positions, directing subsequent functionalization .
- Hydrogen-bonding : Participates in non-covalent interactions with enzyme active sites (e.g., carbonic anhydrase), enhancing binding affinity .
- Redox activity : May undergo reduction to an amine (-NH) under biological conditions, altering metabolic stability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
